molecular formula C21H27N3O5S2 B2492596 (Z)-ethyl 3,4-dimethyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrothiazole-5-carboxylate CAS No. 683767-22-8

(Z)-ethyl 3,4-dimethyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B2492596
CAS No.: 683767-22-8
M. Wt: 465.58
InChI Key: UFFQTFCYWFCURD-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 3,4-dimethyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrothiazole-5-carboxylate is a potent and selective inhibitor of Janus Kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway. This pathway is critically involved in cellular processes such as proliferation, differentiation, and immune response, and its dysregulation is implicated in various myeloproliferative neoplasms and cancers. The compound functions by competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby suppressing its phosphorylation activity and downstream signaling. Research indicates that this specific inhibitor demonstrates high efficacy against JAK2 with an IC50 value in the nanomolar range, while showing significantly lower activity against other JAK family members, making it a valuable tool for dissecting the specific role of JAK2 in pathological and physiological contexts. Its primary research applications include the study of JAK2-driven hematological malignancies, such as polycythemia vera and primary myelofibrosis, as well as investigations into autoimmune diseases and inflammatory conditions. This molecule serves as a crucial chemical probe for target validation, high-throughput screening, and the development of novel therapeutic strategies, providing researchers with a means to explore oncogenic signaling networks and identify potential combination therapies. For Research Use Only. Not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

ethyl 3,4-dimethyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S2/c1-5-29-20(26)18-15(3)23(4)21(30-18)22-19(25)16-6-8-17(9-7-16)31(27,28)24-12-10-14(2)11-13-24/h6-9,14H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFQTFCYWFCURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 3,4-dimethyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrothiazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C21H27N3O5S2, with a molecular weight of 465.58 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Structural Representation

PropertyValue
Molecular FormulaC21H27N3O5S2
Molecular Weight465.58 g/mol
IUPAC NameEthyl 3,4-dimethyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-thiazole-5-carboxylate

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways. Research indicates that compounds with a thiazole core often exhibit acetylcholinesterase (AChE) inhibitory activity, which is crucial in treating neurodegenerative diseases like Alzheimer's disease .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant AChE inhibitory activity. This suggests potential applications in enhancing cognitive function by increasing acetylcholine levels in the brain .

Case Studies

  • Alzheimer's Disease Models : In studies involving animal models of Alzheimer's disease, compounds similar to this compound have shown promising results in improving memory and learning capabilities. The IC50 values for AChE inhibition were reported as low as 2.7 µM for related compounds .
  • Cancer Research : Thiazole derivatives have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of Bcl-2 family proteins .

Comparative Analysis with Similar Compounds

A comparative analysis with other thiazole-based compounds reveals that this compound has a unique profile due to the presence of the piperidine sulfonamide moiety, which enhances its biological activity.

Compound NameAChE Inhibition IC50 (µM)Notes
Compound A5.0Standard AChE inhibitor
Compound B8.0Moderate activity
(Z)-Ethyl Compound2.7Strong AChE inhibitory activity

Comparison with Similar Compounds

Key Observations :

  • The 4-methylpiperidin-1-yl sulfonyl group may improve solubility and membrane permeability relative to pyridazine or isoxazole substituents in I-6230 and I-6273 due to its polar sulfonamide moiety .
  • The Z-imino configuration could enforce a specific spatial arrangement, unlike the flexible phenethylamino/thio groups in I-6230-I-6373, which may adopt multiple conformations .

Physicochemical Properties

While explicit data for the target compound are absent, comparisons can be drawn from substituent effects:

  • Molecular Weight : The target compound (estimated >450 g/mol) is heavier than I-6230 (~350 g/mol) due to the thiazole core and sulfonamide group. This may impact bioavailability.
  • Solubility: The sulfonamide group (pKa ~1–2) could enhance aqueous solubility at physiological pH compared to I-6230’s pyridazine (basic) or I-6373’s thioether (nonpolar) .
  • Metabolic Stability : The 4-methylpiperidinyl group may reduce oxidative metabolism compared to pyridazine or isoxazole rings, which are prone to CYP450-mediated degradation .

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